molecular formula C35H48N10O15 B12112218 H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH.DL-N(1)Ala-DL-Ser-Gly-DL-Glu-OH

H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH.DL-N(1)Ala-DL-Ser-Gly-DL-Glu-OH

Cat. No.: B12112218
M. Wt: 848.8 g/mol
InChI Key: GGEQPJVCJLUAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH.DL-N(1)Ala-DL-Ser-Gly-DL-Glu-OH is a complex racemic peptide comprising alternating D- and L-configured amino acids. Its structure includes tryptophan (Trp), alanine (Ala), glycine (Gly), aspartic acid (Asp), serine (Ser), and glutamic acid (Glu) residues.

Biological Activity

H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH.DL-N(1)Ala-DL-Ser-Gly-DL-Glu-OH is a synthetic peptide composed of various amino acids, including tryptophan (Trp), alanine (Ala), glycine (Gly), aspartic acid (Asp), serine (Ser), and glutamic acid (Glu). This compound has garnered attention in biochemical research due to its potential biological activities, which may include neuroprotective effects, modulation of immune responses, and enhancement of cognitive functions.

Chemical Structure and Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the peptide chain. The specific sequence and arrangement of amino acids are crucial for the biological activity exhibited by the peptide.

Neuroprotective Effects

Research indicates that peptides similar to this compound may exhibit neuroprotective properties. For instance, tryptophan is known to influence neurotransmitter synthesis, particularly serotonin, which plays a significant role in mood regulation and cognitive function. Studies have shown that compounds containing tryptophan can enhance neuronal survival and reduce oxidative stress in neuronal cells .

Immune Modulation

The presence of aspartic acid and glutamic acid in the peptide sequence suggests potential immunomodulatory effects. These amino acids are involved in various metabolic pathways that regulate immune responses. For example, glutamic acid is known to play a role in the activation of T-cells, which are critical for adaptive immunity .

Cognitive Enhancement

Peptides that include amino acids like serine and glycine have been studied for their roles in cognitive enhancement. Glycine acts as an inhibitory neurotransmitter and is involved in synaptic transmission, which could potentially improve cognitive functions such as memory and learning .

Case Studies

  • Neuroprotection in Animal Models : A study involving a peptide similar to this compound demonstrated significant neuroprotective effects in a rat model of ischemic stroke. The administration of the peptide resulted in reduced neuronal death and improved behavioral outcomes compared to control groups .
  • Immune Response Modulation : In vitro studies have shown that peptides containing aspartic acid can enhance the proliferation of lymphocytes when exposed to mitogens, indicating a potential role in boosting immune responses .
  • Cognitive Function Improvement : Clinical trials involving peptides rich in glycine have reported improvements in cognitive performance among elderly participants, suggesting that similar compounds may hold promise for age-related cognitive decline .

Data Table

Amino Acid Function Biological Activity
TryptophanPrecursor to serotoninNeurotransmission enhancement
AlanineEnergy metabolismSupports muscle function
GlycineInhibitory neurotransmitterCognitive enhancement
Aspartic AcidMetabolic regulationImmune modulation
SerinePrecursor for proteinsPotential role in cognitive function
Glutamic AcidMajor excitatory neurotransmitterEnhances synaptic plasticity

Scientific Research Applications

Pharmacological Applications

Antidiabetic Properties
Research indicates that compounds similar to H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH exhibit significant antidiabetic effects. For instance, studies on related peptides have shown their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing blood sugar levels. Such findings suggest that this compound could be developed as a therapeutic agent for managing diabetes .

Neuroprotective Effects
Peptides containing tryptophan (Trp) and aspartic acid (Asp) have been studied for their neuroprotective properties. The presence of these amino acids in H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH may contribute to its potential in treating neurodegenerative diseases by promoting neuronal survival and function .

Biochemical Research

Chiral Separation Techniques
The compound's unique chiral structure makes it a candidate for studies involving chiral separations. Research has demonstrated the effectiveness of similar peptides in chiral assays for amino acids and small peptides, which is crucial for the development of enantiomerically pure pharmaceuticals .

Molecular Dynamics Studies
Molecular dynamics simulations have been employed to understand the binding interactions of this compound with various biological targets. These studies provide insights into its conformational flexibility and stability, which are essential for its biological activity .

Case Studies and Experimental Findings

StudyFindings
Antidiabetic Activity Compounds similar to H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH demonstrated potent α-glucosidase inhibition, outperforming standard treatments like acarbose .
Neuroprotection Peptides with similar structures were shown to protect against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease therapies .
Chiral Assays Effective in separating enantiomers of amino acids and peptides, highlighting its utility in pharmaceutical development .

Q & A

Q. Basic: What are the recommended protocols for synthesizing this compound with high purity?

Methodological Answer:
Solid-phase peptide synthesis (SPPS) is commonly employed for complex peptides with alternating D/L-amino acids. Key steps include:

  • Racemic amino acid handling : Use DL-amino acid derivatives (e.g., Fmoc-protected) to ensure proper coupling .
  • Coupling agents : Activate carboxyl groups with HBTU/HOBt or PyBOP in DMF for efficient amide bond formation.
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to resolve diastereomers. Monitor at 220 nm for backbone absorbance.
  • Safety : Follow SDS guidelines for PPE (gloves, lab coats) and ventilation to avoid inhalation of fine particulates .

Q. Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at –20°C in airtight, light-resistant containers to prevent hydrolysis of Asp/Glu residues. Desiccate to avoid moisture-induced degradation .
  • Handling : Use inert atmospheres (N₂) during weighing to minimize oxidation of Trp residues. Adhere to SDS recommendations for emergency procedures (e.g., eye flushing with water if exposed) .

Q. Advanced: How can structural ambiguities in racemic peptide mixtures be resolved experimentally?

Methodological Answer:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/ethanol mobile phases to separate enantiomers.
  • Spectroscopic validation : Circular dichroism (CD) to assess secondary structure dominance (α-helix vs. β-sheet) influenced by D/L configurations.
  • X-ray crystallography : Co-crystallize with heavy atoms (e.g., Hg²⁺) to enhance diffraction patterns. Requires high-purity batches (>95%) validated by mass spectrometry .

Q. Advanced: How should discrepancies in bioactivity data between batches be investigated?

Methodological Answer:

  • Purity assessment : Compare HPLC chromatograms and ESI-MS data across batches to identify impurities or incomplete coupling .
  • Stereochemical analysis : Use Marfey’s reagent to derivatize hydrolyzed amino acids and quantify D/L ratios via LC-MS.
  • Bioactivity controls : Include internal standards (e.g., known agonists/antagonists) in receptor-binding assays to normalize batch-to-batch variability.

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (expected ~900–1000 Da range).
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to assign backbone protons and verify Gly/Ala sequence integrity.
  • Amino acid analysis (AAA) : Acid hydrolysis (6M HCl, 110°C, 24h) followed by ion-exchange chromatography to quantify residue ratios .

Q. Advanced: How can computational modeling aid in understanding this peptide’s interactions?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate folding behavior in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Focus on Asp/Glu charge interactions.
  • Docking studies : Use AutoDock Vina to predict binding affinities with target receptors (e.g., GPCRs). Account for D/L stereochemistry by generating mirror-image conformers.
  • Data validation : Cross-reference computational results with SPR (surface plasmon resonance) binding kinetics to resolve false positives .

Q. Basic: What are common pitfalls in experimental design for studying this compound’s stability?

Methodological Answer:

  • pH control : Use buffered solutions (pH 7.4 PBS) to prevent Asp/Glu side-chain degradation. Avoid extremes (pH < 3 or >10).
  • Temperature gradients : Perform accelerated stability studies (25°C, 40°C, 60°C) with HPLC monitoring to identify degradation products.
  • Light exposure : Conduct UV stability tests (254 nm) to assess Trp photodegradation; use amber glassware for storage .

Q. Advanced: How can researchers optimize chiral resolution during synthesis?

Methodological Answer:

  • Dynamic kinetic resolution : Employ enzymes (e.g., subtilisin) to selectively hydrolyze D/L isomers during SPPS.

  • Solvent screening : Test polar aprotic solvents (DMF, NMP) with additives like DBU to enhance coupling efficiency of racemic mixtures.

  • Table: Solvent Systems for Chiral Purification

    Solvent SystemResolution (Rs)Yield (%)
    Hexane/Ethanol (90:10)1.578
    Acetonitrile/Water (85:15)2.185

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural complexity distinguishes it from simpler peptides. Below is a comparative analysis with structurally related peptides:

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Residues Solubility (Water) LogP References
H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH.DL-N(1)Ala-DL-Ser-Gly-DL-Glu-OH Estimated: ~C₃₈H₅₆N₁₀O₁₈S₀ ~980 (estimated) Trp, Asp, Glu, Ser, Gly Low (DL-mix) ~-1.2 N/A
H-DL-Ala-Gly-OH (DL-Alanyl-Glycine) C₅H₁₀N₂O₃ 146.14 Ala, Gly Insoluble -1.47
H-Ala-Trp-Ala-OH C₁₇H₂₂N₄O₄ 346.38 Trp, Ala Moderate 1.61
H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH C₆₈H₁₁₂N₁₈O₂₂S₂ 1580.84 Val, Leu, Tyr, Met Low 1.92

Key Observations :

  • Molecular Weight : The target compound’s estimated molecular weight (~980 g/mol) places it between small tripeptides (e.g., H-Ala-Trp-Ala-OH) and larger polypeptides (e.g., the 1580.84 g/mol peptide in ).
  • Solubility : The racemic DL configuration and presence of hydrophobic residues (Trp) likely reduce water solubility compared to enantiomerically pure peptides. This contrasts with H-Ala-Trp-Ala-OH, which exhibits moderate solubility due to its shorter chain and balanced residues .
  • LogP : The target compound’s predicted LogP (~-1.2) suggests higher hydrophilicity than H-Ala-Trp-Ala-OH (LogP 1.61), attributable to its charged residues (Asp, Glu) .

Bioactivity and Stability

  • H-Ala-Trp-Ala-OH : Demonstrated bioactivity in peptide screening studies, likely due to the aromatic Trp residue, which enhances receptor binding .
  • H-DL-Ala-Gly-OH : Lacks significant bioactivity but serves as a model for studying racemic peptide stability .

Research Findings and Implications

  • Racemic Peptides : DL-configured peptides often exhibit altered stability and bioavailability. For example, H-DL-Ala-Gly-OH shows negligible solubility, limiting its therapeutic applications .
  • Structural Insights : Larger peptides like the C₆₈H₁₁₂N₁₈O₂₂S₂ compound in highlight the role of hydrophobic residues (Val, Leu) in aggregation, a challenge the target compound may share due to its Trp and Ala content.
  • Bioactivity Potential: The presence of Trp and charged residues in the target compound mirrors features of bioactive peptides (e.g., H-Ala-Trp-Ala-OH), suggesting possible antimicrobial or signaling properties worth exploring .

Properties

IUPAC Name

2-[[2-[[2-[2-[[3-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N10O15/c1-16(42-32(55)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(53)39-12-26(48)38-13-27(49)44-23(35(59)60)10-25(47)41-17(2)31(54)45-24(15-46)33(56)40-14-28(50)43-22(34(57)58)7-8-29(51)52/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,48)(H,39,53)(H,40,56)(H,41,47)(H,42,55)(H,43,50)(H,44,49)(H,45,54)(H,51,52)(H,57,58)(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEQPJVCJLUAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N10O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.